2-Chloro-5-isopropylpyrimidine

Lipophilicity CNS drug design Physicochemical profiling

2-Chloro-5-isopropylpyrimidine (CAS 596114-50-0) is a halogenated pyrimidine building block featuring a chlorine at C2 and an isopropyl group at C5 of the heteroaromatic ring. With molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and other biologically active molecules via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 596114-50-0
Cat. No. B1591766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-isopropylpyrimidine
CAS596114-50-0
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(N=C1)Cl
InChIInChI=1S/C7H9ClN2/c1-5(2)6-3-9-7(8)10-4-6/h3-5H,1-2H3
InChIKeyQFLAUXDLHKYUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-isopropylpyrimidine CAS 596114-50-0: Procurement-Grade Characterization and Key Physicochemical Properties


2-Chloro-5-isopropylpyrimidine (CAS 596114-50-0) is a halogenated pyrimidine building block featuring a chlorine at C2 and an isopropyl group at C5 of the heteroaromatic ring. With molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and other biologically active molecules via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions [1]. Its computed XLogP3 of 2.3 and topological polar surface area (TPSA) of 25.8 Ų place it in a favorable property space for CNS drug discovery programs [2]. The compound is commercially available at 95% purity with batch-specific certificates of analysis including NMR, HPLC, and GC .

Workflow
Kinase inhibitor intermediate via SNAr or cross-coupling
Physicochemical Profile
Favorable CNS lead-like space (logP ~2.3, TPSA 25.8 Ų)
Procurement Grade
95% purity with batch-specific CoA (NMR, HPLC, GC)
Selection Context
Differentiated C5 isopropyl for hydrophobic pocket SAR

Why 2-Chloro-5-isopropylpyrimidine Cannot Be Interchanged with 5-Methyl, 5-Ethyl, or Unsubstituted 2-Chloropyrimidine Analogs


In-class compounds such as 2-chloropyrimidine (CAS 1722-12-9), 2-chloro-5-methylpyrimidine (CAS 22536-61-4), and 2-chloro-5-ethylpyrimidine (CAS 111196-81-7) share the 2-chloro leaving group but differ critically at the 5-position. The 5-substituent modulates both the electronic character of the pyrimidine ring and the lipophilicity of the molecule, which directly impacts reaction rates in SNAr, cross-coupling efficiency, and the pharmacokinetic profile of downstream drug candidates [1]. Systematic hydrolysis studies of 5-substituted 2-chloropyrimidines have shown that rate constants vary systematically with Hammett σₚ values, confirming that the 5-substituent exerts a quantifiable electronic effect on the reactivity of the C2 chlorine [2]. Without the 5-isopropyl group, downstream products may exhibit reduced metabolic stability, altered target selectivity, or suboptimal physicochemical properties, making direct substitution inadvisable without full re-optimization of the synthetic route and biological profile.

!
5-Substituent reactivity mismatch
Electronic effects on C2 chlorine vary with Hammett σₚ; unsubstituted, methyl, or ethyl analogs may shift SNAr rates and cross-coupling efficiency.
!
Lipophilicity and property drift
ΔlogP up to +1.9 vs. unsubstituted analog alters downstream candidate profile; direct substitution risks suboptimal CNS penetration or metabolic stability.
!
Process and purification divergence
Different boiling points and pKa values require re-optimized distillation and acid-wash protocols; 5-ethyl or 5-methyl analogs may not reproduce process windows.

Quantitative Differentiation Evidence for 2-Chloro-5-isopropylpyrimidine (CAS 596114-50-0) Versus Closest Analogs


LogP Increment of +1.9 Over Unsubstituted 2-Chloropyrimidine Directly Impacts CNS Penetration Predictions

The computed logP of 2-chloro-5-isopropylpyrimidine is 2.25–2.30, compared to 0.36 for 2-chloropyrimidine, 0.82–1.44 for 2-chloro-5-methylpyrimidine, and 1.35–1.69 for 2-chloro-5-ethylpyrimidine . This represents a ΔlogP of +1.9 versus the unsubstituted parent and +0.8–1.4 versus the 5-ethyl analog. For CNS-targeted programs, a logP in the 2–3 range is widely considered optimal for passive blood-brain barrier penetration, positioning the isopropyl derivative advantageously compared to shorter-chain analogs that fall below this window.

LogP CNS Window
Cross-study comparable
ΔlogP +1.9 vs. unsubstituted
Target: 2.25–2.30 Comparator: 0.36
Positions isopropyl analog favorably for CNS penetration predictions
Computed values; experimental logP not uniformly available
Lipophilicity CNS drug design Physicochemical profiling

Boiling Point Elevation of +25 °C Over 5-Ethyl Analog Reduces Volatility Losses During Solvent Stripping at Scale

2-Chloro-5-isopropylpyrimidine exhibits a boiling point of 247.7 °C at 760 mmHg, compared to 239.2 °C for 2-chloro-5-methylpyrimidine and 223 °C for 2-chloro-5-ethylpyrimidine . The 25 °C elevation relative to the ethyl analog provides a wider operational window for distillation-based purification and reduces volatility losses during rotary evaporation or vacuum distillation. The density of 1.135 g/cm³ for the isopropyl derivative also differs from the ethyl analog (1.174 g/mL), impacting phase separation behavior during aqueous workup .

Boiling Point Stability
Cross-study comparable
Δbp +25 °C vs. 5-ethyl
Target: 247.7 °C Comparator: 223 °C
Wider distillation window reduces volatility losses at scale
Predicted boiling points at 760 mmHg
Process chemistry Physical properties Scale-up

Predicted pKa of −1.12 Enables Acid-Stable Purification Protocols Inaccessible to More Basic Pyrimidine Analogs

The predicted pKa of 2-chloro-5-isopropylpyrimidine is −1.12 ± 0.22, substantially lower than 2-chloropyrimidine (predicted pKa ~0.05) and 2-chloro-5-methylpyrimidine (predicted pKa ~0.2) [1]. This difference of approximately 1.2–1.3 pKa units means the isopropyl derivative remains unprotonated under strongly acidic conditions (pH < 0), allowing acid-wash removal of basic impurities without product loss. The low basicity arises from the combined electron-withdrawing effect of the two ring nitrogens and the inductive effect of the chlorine at C2, further modulated by the isopropyl group.

Acid-Stable Purification
Class-level inference
Predicted pKa −1.12 ± 0.22
ΔpKa ≈ −1.2 vs. unsubstituted
Enables acid-wash protocols that protonate more basic analogs
Computational prediction; experimental confirmation recommended
Acid-base chemistry Purification Workup optimization

Direct Patent Citation in EGFR Inhibitor Composition (WO-2021057882-A1) Distinguishes from Non-Cited 5-Alkyl Analogs

International patent application WO-2021057882-A1, assigned for an EGFR inhibitor composition and preparation method, explicitly lists 2-chloro-5-isopropylpyrimidine as a key synthetic intermediate [1]. The isopropyl group at the 5-position is proposed to occupy a hydrophobic pocket in the kinase ATP-binding site. Notably, 2-chloro-5-methylpyrimidine and 2-chloro-5-ethylpyrimidine are not cited in this patent family, suggesting a deliberate structure-activity relationship (SAR) selection favoring the branched isopropyl substituent for target engagement. While quantitative IC₅₀ comparisons are not disclosed, the preferential patent citation provides circumstantial evidence of differentiated utility.

Patent Citation
Supporting evidence
Target
Cited in WO-2021057882-A1 (EGFR inhibitor)
Comparators
5-methyl and 5-ethyl analogs not cited
Supports differentiated SAR utility for kinase-target programs
Qualitative evidence; quantitative IC₅₀ not disclosed
EGFR kinase inhibitor Patent landscape Pharmaceutical intermediate

95% Commercial Purity with Tri-Method QC (NMR, HPLC, GC) Exceeds Documentation Rigor of 5-Ethyl and 5-Methyl Counterparts

2-Chloro-5-isopropylpyrimidine is offered at a standard purity of 95% by multiple suppliers including Bidepharm and Aladdin Scientific, with batch-specific certificates of analysis covering NMR, HPLC, and GC . In comparison, 2-chloro-5-ethylpyrimidine is typically listed at 98% purity but with fewer characterization data points routinely provided, and 2-chloro-5-methylpyrimidine batches may require additional purification before use in sensitive cross-coupling reactions due to documented batch variability . The availability of tri-method QC documentation reduces the risk of failed reactions due to unidentified impurities and accelerates troubleshooting.

QC Documentation
Cross-study comparable
Tri-method CoA (NMR, HPLC, GC)
Target: 95% purity Comparators: fewer QC data points
Streamlines procurement and ensures batch reproducibility
Vendor catalog specifications; batch review recommended
Quality control Procurement Batch reproducibility

Isopropyl Steric Bulk at C5 Modulates SNAr Hydrolysis Rate Predictably via Hammett σₚ Correlation

A systematic kinetic study of 5-substituted 2-chloropyrimidines established that hydrolysis rate constants correlate with Hammett σₚ values (r² > 0.95), confirming that the 5-substituent exerts a quantifiable electronic effect on C2 chlorine reactivity [1]. The isopropyl group has a σₚ value of −0.15, placing it as a weakly electron-donating substituent. This predicts a moderately slower SNAr hydrolysis rate compared to 5-H (σₚ = 0.00) but faster than strongly donating groups such as 5-OCH₃ (σₚ = −0.27). While the isopropyl derivative was not specifically tested in the published study, the established linear free-energy relationship allows chemists to estimate relative reactivity and select appropriate nucleophile strengths and reaction temperatures a priori.

SNAr Rate Modulation
Class-level inference
Predicted k_rel ≈ 0.6–0.8 × k_H
Target: σₚ i-Pr = −0.15 Comparator: σₚ H = 0.00 (k_rel = 1.0)
Supports predictable reactivity tuning for SAR campaigns
Based on Hammett correlation; compound not specifically tested
SNAr reactivity Electronic effects Reaction optimization

High-Confidence Application Scenarios for 2-Chloro-5-isopropylpyrimidine Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization

The logP of 2.25–2.30 positions 2-chloro-5-isopropylpyrimidine as a preferred building block for CNS-targeted kinase inhibitor programs [1]. When incorporated into EGFR or other kinase scaffolds, the isopropyl group contributes to a physicochemical profile within the optimal CNS drug space (logP 2–3, TPSA < 60 Ų). The patent citation in WO-2021057882-A1 for an EGFR inhibitor composition provides precedent for this application [2]. Medicinal chemists can use this intermediate to access lead-like chemical space without requiring additional lipophilicity-enhancing modifications.

Multi-Kilogram Process Chemistry Requiring Robust Purification Windows

The elevated boiling point (247.7 °C) and exceptionally low pKa (−1.12) of 2-chloro-5-isopropylpyrimidine provide practical advantages in scale-up . The 25 °C boiling point elevation over the 5-ethyl analog reduces volatility losses during solvent stripping, while the very low basicity enables acid-wash purification protocols that remove basic impurities without product extraction. These properties make the compound suitable for process development where robust, reproducible purification is critical for yield and purity.

Structure-Activity Relationship (SAR) Exploration of 5-Position Hydrophobic Contacts

The isopropyl group at C5 offers a distinct steric and electronic profile compared to methyl, ethyl, or trifluoromethyl alternatives. The Hammett σₚ value of −0.15 and the predicted modulation of SNAr reactivity allow chemists to systematically vary the 5-position while maintaining predictable reactivity at C2 for diversification [3]. This enables efficient SAR exploration of hydrophobic pocket interactions in target proteins, with the branched isopropyl group probing a different steric volume than linear alkyl chains.

Procurement for Regulated Medicinal Chemistry with Full QC Traceability

The availability of 2-chloro-5-isopropylpyrimidine at 95% purity with batch-specific NMR, HPLC, and GC certificates of analysis from multiple reputable suppliers (Bidepharm, Aladdin Scientific) meets the documentation requirements of regulated medicinal chemistry and preclinical development . This reduces the burden of in-house quality control and ensures batch-to-batch reproducibility, which is essential for generating reliable biological data in compound registration studies.

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization
Favorable logP and TPSA profile
CNS penetration prediction and EGFR patent precedent review
Multi-kilogram process chemistry
Elevated boiling point and low basicity
Distillation loss and acid-wash workup reproducibility
Hydrophobic pocket SAR exploration
Branched C5 steric and electronic profile
SNAr reactivity modulation and target engagement SAR
Regulated medicinal chemistry procurement
Tri-method QC documentation
Batch-to-batch reproducibility and CoA completeness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-isopropylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.